molecular formula C22H19ClO3S B3875290 MFCD01124119

MFCD01124119

Cat. No.: B3875290
M. Wt: 398.9 g/mol
InChI Key: DGFWBBXGSANCRO-UHFFFAOYSA-N
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Description

The compound identified as “MFCD01124119” is a chemical substance with unique properties and applications. It is widely studied in various scientific fields due to its potential uses in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its role in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD01124119” involves several steps, each requiring specific reagents and conditions. One common method includes the reaction of lactones with reagents generated in situ from carbon tetrachloride and triphenylphosphine in a Wittig-type fashion. This reaction produces gem-dichloro-olefin derivatives, which undergo reductive alkylation with organolithium reagents to yield acetylene derivatives . The reaction can be catalyzed using copper or iron complexes and requires precise control of temperature and solvent conditions.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using optimized synthetic routes to ensure high yield and purity. The process involves continuous monitoring of reaction parameters and the use of advanced purification techniques to isolate the desired product. Industrial production also focuses on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

“MFCD01124119” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used to convert “this compound” into its reduced forms. These reactions often require anhydrous conditions and inert atmospheres.

    Substitution: Nucleophilic and electrophilic substitution reactions are performed using reagents like halogens, alkyl halides, and organometallic compounds. These reactions are conducted under controlled temperatures and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

“MFCD01124119” has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals, materials, and catalysts.

Mechanism of Action

The mechanism by which “MFCD01124119” exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the compound’s structure and the biological system being studied.

Comparison with Similar Compounds

“MFCD01124119” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups, such as fluconazole-related compounds and allopurinol-related compounds . These comparisons help identify the distinct properties and potential advantages of “this compound” in various applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO3S/c1-16-7-13-20(14-8-16)27(25,26)22(18-9-11-19(23)12-10-18)15-21(24)17-5-3-2-4-6-17/h2-14,22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFWBBXGSANCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.